molecular formula C25H21BrN2OS2 B12015282 3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one

3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B12015282
M. Wt: 509.5 g/mol
InChI Key: YOOQEARJDUHBNE-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a complex heterocyclic molecule with a fused benzothiophene and pyrimidine core. Its systematic name is quite a mouthful, but let’s break it down:
    • The benzothieno[2,3-D]pyrimidin part refers to the fused ring system, where the benzothiophene (a five-membered ring containing sulfur) and pyrimidine (a six-membered ring containing nitrogen) are connected.
    • The 3-(4-Bromophenyl) group indicates a bromine-substituted phenyl ring attached at position 3 of the benzothieno[2,3-D]pyrimidin core.
    • The 2-{[(2E)-3-phenyl-2-propenyl]sulfanyl} moiety represents a phenylpropenyl thioether side chain attached at position 2.
  • This compound’s structural complexity suggests potential interesting properties and applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production: Unfortunately, there’s no widely reported industrial-scale production method for this compound. Research labs typically prepare it on a smaller scale for investigations.

  • Chemical Reactions Analysis

      Reactivity: This compound likely undergoes various reactions due to its functional groups (bromophenyl, phenylpropenyl, and thioether).

      Common Reagents and Conditions:

      Major Products: These reactions could yield derivatives with modified substituents or rearranged structures.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for novel materials.

      Biology and Medicine: Investigating its biological activity (e.g., anticancer, antimicrobial, or anti-inflammatory effects) is crucial.

      Industry: It might find applications in organic electronics, photovoltaics, or as ligands in coordination chemistry.

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is scarce. Further research is needed to understand how it interacts with biological targets.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzothieno[2,3-D]pyrimidin derivatives, such as those with different substituents or ring fusions, are worth comparing.

      Uniqueness: Highlighting its unique features (e.g., specific functional groups, stereochemistry, or reactivity) will set it apart.

    Properties

    Molecular Formula

    C25H21BrN2OS2

    Molecular Weight

    509.5 g/mol

    IUPAC Name

    3-(4-bromophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

    InChI

    InChI=1S/C25H21BrN2OS2/c26-18-12-14-19(15-13-18)28-24(29)22-20-10-4-5-11-21(20)31-23(22)27-25(28)30-16-6-9-17-7-2-1-3-8-17/h1-3,6-9,12-15H,4-5,10-11,16H2/b9-6+

    InChI Key

    YOOQEARJDUHBNE-RMKNXTFCSA-N

    Isomeric SMILES

    C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SC/C=C/C5=CC=CC=C5

    Canonical SMILES

    C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC=CC5=CC=CC=C5

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.